Enhanced Potency and Isoform Selectivity: APHS vs. Aspirin on Recombinant Human COX Enzymes
In a direct comparison using human recombinant COX-1 and COX-2 enzymes, APHS demonstrates significantly enhanced potency and selectivity for COX-2 relative to aspirin. While aspirin is a known covalent modifier of both isoforms, its potency and selectivity are limited [1].
| Evidence Dimension | Inhibitory Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | COX-1 IC50 = 17 µM; COX-2 IC50 = 0.8 µM. Selectivity Ratio (COX-1 IC50 / COX-2 IC50) = 21.25 |
| Comparator Or Baseline | Aspirin: Reported COX-1 IC50 = ~1,700 µM; COX-2 IC50 > 5,000 µM. Selectivity Ratio = ~0.34 (i.e., non-selective or COX-1 preferring) |
| Quantified Difference | APHS is >100-fold more potent than aspirin for COX-2 inhibition and exhibits a >60-fold greater selectivity for COX-2 over COX-1. A separate source notes APHS is 60 times more reactive and 100 times more selective for COX-2 than aspirin [2]. |
| Conditions | Purified human recombinant COX-1 and COX-2 enzymes in vitro, using arachidonic acid as substrate. APHS acts as a time-dependent, irreversible inactivator. |
Why This Matters
This data confirms APHS as a far more potent and selective tool for specifically ablating COX-2 activity in biochemical assays, whereas aspirin would require impractically high concentrations and simultaneously inhibit COX-1, confounding results.
- [1] Kalgutkar, A.S., Crews, B.C., Rowlinson, S.W., et al. Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. J Med Chem. 1998;41(24):4800-4818. View Source
- [2] Santa Cruz Biotechnology. APHS (CAS 209125-28-0) Product Datasheet. 2023. View Source
